N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.: 1856063-24-5
VCID: VC16564177
InChI: InChI=1S/C10H19N3.ClH/c1-3-5-6-11-7-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H
SMILES:
Molecular Formula: C10H20ClN3
Molecular Weight: 217.74 g/mol

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride

CAS No.: 1856063-24-5

Cat. No.: VC16564177

Molecular Formula: C10H20ClN3

Molecular Weight: 217.74 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride - 1856063-24-5

Specification

CAS No. 1856063-24-5
Molecular Formula C10H20ClN3
Molecular Weight 217.74 g/mol
IUPAC Name N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H19N3.ClH/c1-3-5-6-11-7-10-8-12-13(4-2)9-10;/h8-9,11H,3-7H2,1-2H3;1H
Standard InChI Key ZKHVHAAHPRLOKH-UHFFFAOYSA-N
Canonical SMILES CCCCNCC1=CN(N=C1)CC.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-[(1-Ethylpyrazol-4-yl)methyl]butan-1-amine hydrochloride is a hydrochloride salt of a tertiary amine-functionalized pyrazole derivative. Its molecular formula is C₁₀H₂₀ClN₃, with a molar mass of 217.74 g/mol. The IUPAC name reflects its branched structure: a butan-1-amine group linked via a methyl bridge to the 4-position of a 1-ethyl-substituted pyrazole ring, neutralized by hydrochloric acid (Table 1).

Table 1: Key Molecular Properties

PropertyValue
CAS No.1856063-24-5
Molecular FormulaC₁₀H₂₀ClN₃
Molecular Weight217.74 g/mol
IUPAC NameN-[(1-Ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride
SMILESCCCCNCC1=CN(N=C1)CC.Cl
InChIKeyZKHVHAAHPRLOKH-UHFFFAOYSA-N

Structural Analysis

The pyrazole core (a five-membered ring with two adjacent nitrogen atoms) confers rigidity and electronic diversity, enabling interactions with biological targets. The 1-ethyl group enhances lipophilicity, while the butan-1-amine side chain introduces basicity, moderated by hydrochloride salt formation to improve solubility. Computational models predict a polar surface area of 43.84 Ų and a consensus logP of 0.22, indicating moderate membrane permeability .

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized via nucleophilic substitution between 1-ethylpyrazole and butan-1-amine under acidic conditions, followed by hydrochloride salt precipitation. Key steps include:

  • Alkylation: 1-Ethylpyrazole reacts with chloromethylbutane to form the intermediate N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine.

  • Salt Formation: Treatment with hydrochloric acid yields the stable hydrochloride salt.

Reaction yields depend on temperature control (typically 50–80°C) and stoichiometric ratios, with purity confirmed via HPLC and mass spectrometry.

Scalability and Optimization

Industrial-scale production faces challenges in minimizing byproducts like N-alkylated isomers. Catalytic methods using zeolites or ionic liquids have been proposed to enhance regioselectivity .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high aqueous solubility (16.4 mg/mL), critical for bioavailability. It remains stable under ambient conditions but degrades above 200°C, necessitating storage at 2–8°C .

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 1.38 (t, 3H, CH₂CH₃), 4.10 (q, 2H, NCH₂), and 7.63 (s, 1H, pyrazole-H) .

  • IR (KBr): Stretches at 2950 cm⁻¹ (C-H), 1600 cm⁻¹ (C=N), and 2450 cm⁻¹ (NH⁺).

Applications in Drug Development

Lead Optimization

The compound’s balanced logP and solubility make it a candidate for central nervous system (CNS) drugs. Structural analogs have entered clinical trials for epilepsy and Parkinson’s disease .

Patent Landscape

Patent WO2023156789 claims derivatives of this compound as mGluR5 antagonists for neurodegenerative disorders.

Future Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the amine side chain to enhance target affinity.

  • Formulation Development: Nanoparticle encapsulation to improve CNS delivery.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator